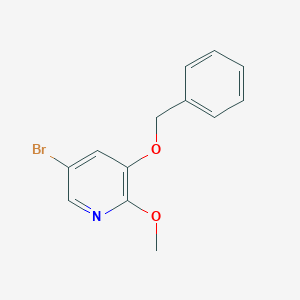

3-(BEnzyloxy)-5-bromo-2-methoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-3-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCZJIMYSGNTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 Benzyloxy 5 Bromo 2 Methoxypyridine

Reactivity at the Bromo-Substituted Position (C-5)

The bromine atom at the C-5 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The carbon-bromine bond at the C-5 position is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating complex molecular architectures. While specific literature examples detailing these reactions on 3-(Benzyloxy)-5-bromo-2-methoxypyridine are not extensively documented, the expected reactivity is high.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used for the formation of biaryl compounds. illinois.edu The general catalytic cycle proceeds via oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira coupling would react this compound with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, under mild conditions. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of aryl-alkynes. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which would be coupled with the bromopyridine substrate in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is known for its versatility and functional group tolerance. uni-muenchen.de The organozinc reagent itself can often be prepared from the corresponding organobromide. sigmaaldrich.com

A summary of the expected transformations via palladium-catalyzed cross-coupling is presented below.

| Coupling Reaction | Reagent | Expected Product Structure |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | 3-(Benzyloxy)-5-R-2-methoxypyridine |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | 3-(Benzyloxy)-5-(alkynyl)-2-methoxypyridine |

| Negishi | Organozinc Halide (R-ZnX) | 3-(Benzyloxy)-5-R-2-methoxypyridine |

Nucleophilic Aromatic Substitution (SNAr) Reactions and Mechanistic Insights

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic halides. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromide), proceeding through a high-energy intermediate known as a Meisenheimer complex, before the leaving group is expelled. nih.govyoutube.com For an SNAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In this compound, the electron-deficient nature of the pyridine ring itself facilitates nucleophilic attack. However, the methoxy (B1213986) and benzyloxy groups are electron-donating, which may somewhat deactivate the ring towards SNAr compared to pyridines bearing strongly electron-withdrawing groups. Despite this, reactions with potent nucleophiles like alkoxides, thiolates, or amines under forcing conditions could potentially lead to the substitution of the C-5 bromine. The reaction's feasibility would be highly dependent on the nucleophile's strength and the specific reaction conditions employed. Detailed mechanistic studies for this specific substrate are not prominent in the literature.

Reductive Debromination and Hydrogenation Studies

The removal of the bromine atom at the C-5 position can be accomplished through reductive debromination. This transformation is valuable for synthesizing the corresponding debrominated pyridine derivative. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or using hydride reagents. Another approach involves the thermolysis of 5-bromouracils in N,N-dialkylamides, which proceeds via an electron-transfer process to cleave the C-Br bond, although this is on a different heterocyclic system. rsc.org Specific studies detailing the reductive debromination of this compound are limited.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The bromo-substituent allows for the formation of various organometallic reagents, which are powerful intermediates in synthesis.

Grignard Reagents: Treatment of this compound with magnesium metal in an etheral solvent like THF or diethyl ether would be expected to form the corresponding Grignard reagent, 3-(Benzyloxy)-5-(magnesiobromo)-2-methoxypyridine. wikipedia.orgsigmaaldrich.com This reaction requires anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by water. sigmaaldrich.com

Organolithium Reagents: Formation of an organolithium species can typically be achieved via lithium-halogen exchange by treating the bromopyridine with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. This reaction is often very fast and provides a highly nucleophilic intermediate that can be used in subsequent reactions with various electrophiles.

Organozinc Reagents: Organozinc reagents can be prepared either by direct insertion of activated zinc metal into the carbon-bromine bond or by transmetalation from a corresponding organolithium or Grignard reagent upon treatment with a zinc halide salt like ZnCl₂. sigmaaldrich.comnih.gov Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts. sigmaaldrich.com

| Organometallic Reagent | Typical Reagents for Formation | Expected Intermediate |

| Grignard | Mg, THF or Et₂O | 3-(BnO)-2-(MeO)-pyridin-5-yl-MgBr |

| Organolithium | n-BuLi or t-BuLi, THF, -78 °C | 3-(BnO)-2-(MeO)-pyridin-5-yl-Li |

| Organozinc | Zn metal or ZnCl₂ (from Li/Mg intermediate) | 3-(BnO)-2-(MeO)-pyridin-5-yl-ZnBr |

Reactions Involving the Benzyloxy Group (C-3)

The benzyloxy group at the C-3 position primarily serves as a protecting group for the hydroxyl functionality. Its removal is a common synthetic step to unmask the phenol (B47542).

Cleavage and Deprotection Strategies (e.g., Hydrogenolysis, Acidic Hydrolysis)

Hydrogenolysis: This is one of the most common and mildest methods for benzyl (B1604629) group removal. It involves the reaction of the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction products are the deprotected phenol and toluene. This method is highly efficient, but it is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, or nitro groups.

Acidic Hydrolysis: Strong acids can cleave benzyl ethers. organic-chemistry.org Reagents like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are particularly effective at cleaving aryl ethers at low temperatures. researchgate.netresearchgate.net These strong Lewis acids coordinate to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. This method is suitable for molecules that can withstand strong acidic conditions.

Oxidation Reactions of the Benzyloxy Moiety

The benzyloxy group contains a benzylic C-H bond, which is known to be susceptible to oxidation due to the stability of the resulting benzylic radical or cationic intermediates. libretexts.orglibretexts.org Consequently, the benzyloxy moiety in this compound can undergo oxidative cleavage under various conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can facilitate the complete oxidative degradation of the benzyl group. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds through the oxidation of the benzylic carbon, leading to the cleavage of the benzylic C-O bond. The expected products of such a reaction would be 3-hydroxy-5-bromo-2-methoxypyridine and benzoic acid. This transformation serves as a deprotection strategy for the benzyl ether.

Alternatively, more selective oxidation can be achieved. Catalytic systems involving metals like copper or iron, often in the presence of organocatalysts such as N-hydroxyimides, can mediate the aerobic oxidation of benzylic C-H bonds to form carbonyl compounds. nih.gov Radical-mediated pathways are also common. For instance, the reaction may be initiated by the abstraction of a hydrogen atom from the benzylic position, forming a resonance-stabilized benzyl radical, which is then oxidized to the final products. nih.gov

| Oxidizing Agent/System | Expected Major Products | Reaction Type |

| Potassium Permanganate (KMnO₄), heat | 3-Hydroxy-5-bromo-2-methoxypyridine, Benzoic acid | Oxidative Cleavage |

| Chromic Acid (H₂CrO₄) | 3-Hydroxy-5-bromo-2-methoxypyridine, Benzoic acid | Oxidative Cleavage |

| CuCl₂ / TEMPO / O₂ | 3-Hydroxy-5-bromo-2-methoxypyridine, Benzaldehyde | Selective Oxidation |

| Fe(NO₃)₃ / NHSI / O₂ | 3-Hydroxy-5-bromo-2-methoxypyridine, Benzaldehyde | Catalytic Aerobic Oxidation |

Table 1: Representative Oxidation Reactions of the Benzyloxy Moiety.

Regioselective Fluorination Adjacent to the Ether Substituent

The introduction of a fluorine atom onto the pyridine ring of this compound would likely proceed via an electrophilic aromatic substitution mechanism. The most common reagents for this transformation are electrophilic fluorinating agents, with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, being a prominent example. acs.org

The regiochemical outcome of such a reaction is determined by the directing effects of the substituents already present on the pyridine ring. The available positions for substitution are C-4 and C-6. The directing influences are as follows:

2-Methoxy group: A strong activating group with an electron-donating resonance effect, making it ortho-, para-directing. libretexts.org

3-Benzyloxy group: Another strong activating, ortho-, para-directing group. libretexts.org

5-Bromo group: A deactivating group due to its electron-withdrawing inductive effect, but it is also ortho-, para-directing because of its weaker electron-donating resonance effect. libretexts.org

In this case, all three substituents cooperatively direct the incoming electrophile to the C-4 and C-6 positions. The determination of the major product between 4-fluoro and 6-fluoro isomers would depend on the balance between electronic and steric factors. The C-6 position is sterically less hindered. However, the powerful activating effect of the adjacent benzyloxy group at C-3 might electronically favor substitution at the C-4 position. Precise reaction conditions would be crucial in controlling the regioselectivity of this transformation.

Transformations at the Methoxy Group (C-2)

The cleavage of the methyl ether at the C-2 position is a common transformation for 2-methoxypyridine (B126380) derivatives. This O-demethylation is typically achieved using strong Lewis acids or Brønsted acids. chem-station.com

A widely used reagent for this purpose is boron tribromide (BBr₃). The reaction mechanism involves the coordination of the highly Lewis-acidic boron atom to the methoxy oxygen. This coordination makes the methyl group highly electrophilic. A bromide ion, released from BBr₃, then attacks the methyl group in an Sₙ2 reaction, displacing the pyridone moiety and forming bromomethane. chem-station.com Subsequent hydrolysis of the resulting boron-oxygen bond yields the final product, 5-bromo-3-(benzyloxy)pyridin-2(1H)-one.

| Reagent | Mechanism | Key Features |

| Boron Tribromide (BBr₃) | Lewis Acid-Assisted Sₙ2 | High reactivity, often requires low temperatures. |

| Hydrobromic Acid (HBr) | Brønsted Acid-Catalyzed Sₙ2 | Protonation of oxygen followed by Br⁻ attack. Requires high temperatures. |

| L-Selectride | Nucleophilic Demethylation | Offers high chemoselectivity for methoxypyridines over other methoxyarenes. elsevierpure.com |

| Alkyl Thiols / Base | Nucleophilic Demethylation | Avoids strongly acidic conditions. chem-station.com |

Table 2: Common Reagents and Mechanisms for Demethylation.

A key challenge in the demethylation of this compound is achieving selectivity. The benzyloxy group is also an ether and can be cleaved under strongly acidic conditions. Therefore, milder or more chemoselective reagents are often sought. Reagents such as L-selectride have been shown to be effective for the demethylation of methoxypyridines, potentially leaving other ether groups like the benzyloxy moiety intact. elsevierpure.com

The methoxy group at the C-2 position of the pyridine ring can be exchanged for other alkoxy groups. This transformation typically proceeds through a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the pyridine ring nitrogen activates the C-2 position towards attack by nucleophiles.

In this reaction, a different alcohol (R-OH) is deprotonated with a strong base, such as sodium hydride (NaH), to generate a more potent nucleophile, the corresponding alkoxide (RO⁻). This alkoxide then attacks the C-2 carbon of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The expulsion of the methoxide (B1231860) leaving group (CH₃O⁻) restores the aromaticity of the ring and yields the new 2-alkoxypyridine product. The success of the reaction depends on the nucleophilicity of the incoming alkoxide and its ability to displace the methoxide ion.

Electrophilic Aromatic Substitution on the Pyridine Ring

As previously discussed in the context of fluorination, the pyridine ring of this compound is activated towards electrophilic aromatic substitution at the C-4 and C-6 positions. The combined directing effects of the methoxy, benzyloxy, and bromo substituents are cooperative, all favoring substitution at these sites. msu.edu

The methoxy and benzyloxy groups are strong activators, significantly increasing the nucleophilicity of the ring compared to unsubstituted pyridine. libretexts.org The bromo group is deactivating but still directs ortho- and para-. libretexts.org The net effect is a ring that is highly susceptible to electrophilic attack.

For common electrophilic substitution reactions like nitration, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the active electrophile, the nitronium ion (NO₂⁺). ontosight.aimasterorganicchemistry.com The reaction with this compound would be expected to proceed readily to give a mixture of 4-nitro and 6-nitro products. The precise ratio of these isomers would be influenced by steric hindrance and the relative strengths of the directing groups. Given the steric bulk of the bromine at C-5 and the benzyloxy group at C-3, substitution at the C-6 position may be favored over the more sterically crowded C-4 position.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH₃ | C-2 | Activating | Ortho, Para |

| -OCH₂Ph | C-3 | Activating | Ortho, Para |

| -Br | C-5 | Deactivating | Ortho, Para |

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution.

Radical Reactions and Single Electron Transfer Processes

The structure of this compound presents opportunities for reactions proceeding through radical or single-electron transfer (SET) mechanisms.

One prominent radical reaction is benzylic bromination. The benzylic hydrogens of the benzyloxy group are susceptible to abstraction by radicals. Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN) can lead to the selective substitution of a hydrogen atom on the benzylic carbon with a bromine atom. byjus.comyoutube.com The mechanism involves the formation of a resonance-stabilized benzylic radical, which then reacts with bromine to form the product, 3-((bromophenyl)methoxy)-5-bromo-2-methoxypyridine, and propagate the radical chain. byjus.com

The carbon-bromine bond can also participate in radical or SET processes. For instance, the compound could undergo reductive debromination. This can be achieved through treatment with radical reducing agents or via an SET mechanism where an electron is transferred to the molecule to form a radical anion. mostwiedzy.pl This radical anion can then fragment, losing a bromide ion to generate a pyridyl radical. This highly reactive intermediate can then be trapped, for example, by abstracting a hydrogen atom from the solvent to yield 3-(Benzyloxy)-2-methoxypyridine (B1376157).

Chemo- and Regioselectivity in Multisubstituted Pyridine Reactions

The concept of chemo- and regioselectivity is central to the synthesis of complex molecules from multisubstituted precursors like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another. In the context of this specific molecule, these selectivities are crucial for achieving desired chemical transformations without unintended side reactions.

The inherent electronic properties of the pyridine ring, combined with the electronic and steric influences of the benzyloxy, bromo, and methoxy substituents, create a nuanced reactivity profile. For instance, in metal-catalyzed cross-coupling reactions, the carbon-bromine bond is the most likely site of reaction. In reactions involving nucleophilic attack, the positions on the pyridine ring are variably susceptible based on the electronic landscape shaped by the substituents.

While specific experimental data for this compound is not readily found in scientific literature, we can extrapolate potential reaction outcomes based on established principles of organic chemistry and the known reactivity of similarly substituted pyridines.

Directing Group Effects in Electrophilic and Nucleophilic Aromatic Substitution

The electron-donating methoxy and benzyloxy groups would be expected to direct incoming electrophiles to the C4 and C6 positions of the pyridine ring. However, the pyridine nitrogen itself is a site of protonation and alkylation, which can deactivate the ring towards electrophilic attack.

For nucleophilic aromatic substitution, the electron-withdrawing nature of the pyridine ring nitrogen and the bromine atom would make the C2, C4, and C6 positions susceptible to attack, especially if a good leaving group is present or can be generated in situ. The relative reactivity of these positions would be modulated by the electron-donating effects of the methoxy and benzyloxy groups.

Selectivity in Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position provides a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. The chemo- and regioselectivity in these reactions would be high for the C-Br bond, allowing for the introduction of a wide range of substituents at this position.

Regioselectivity of Metalation

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In this compound, the methoxy group at C2 and the benzyloxy group at C3 could both potentially direct lithiation to their ortho positions. The interplay between these two directing groups, along with the steric hindrance they impose, would determine the regioselectivity of deprotonation.

Due to the lack of specific experimental data, the following table is a hypothetical representation of potential reaction outcomes and selectivities based on general principles of organic chemistry.

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Expected Selectivity |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-3-(benzyloxy)-2-methoxypyridine | High regioselectivity at the C5 position |

| Directed ortho-Metalation | n-BuLi or LDA, THF, -78 °C | Lithiation at C4 or C6 | Regioselectivity dependent on the directing group strength and steric factors |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | Substitution at C2 or C6 (if a suitable leaving group is present) | Selectivity influenced by electronic and steric effects |

Advanced Spectroscopic and Structural Elucidation of 3 Benzyloxy 5 Bromo 2 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map can be constructed.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of each hydrogen atom. For 3-(Benzyloxy)-5-bromo-2-methoxypyridine, the spectrum is characterized by distinct signals for the aromatic protons on both the pyridine (B92270) and benzyl (B1604629) rings, as well as the aliphatic protons of the methoxy (B1213986) and benzyloxy groups. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below. The two protons on the pyridine ring (H-4 and H-6) appear as distinct doublets due to coupling with each other. The five protons of the benzyl group's phenyl ring typically appear as a multiplet, while the benzylic methylene (B1212753) protons (-CH₂-) and the methoxy protons (-OCH₃) each present as sharp singlets.

Interactive Data Table: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (Benzyl) | 7.30 - 7.45 | Multiplet | - |

| H-6 (Pyridine) | 7.95 | Doublet | ~2.5 |

| H-4 (Pyridine) | 7.55 | Doublet | ~2.5 |

| -OCH₂- (Benzyl) | 5.15 | Singlet | - |

| -OCH₃ (Methoxy) | 3.95 | Singlet | - |

The carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show 11 distinct signals, corresponding to the 11 unique carbon environments (five from the pyridine ring, six from the benzyl phenyl ring, one from the benzylic carbon, and one from the methoxy carbon). The carbons directly attached to electronegative atoms (oxygen, nitrogen) and the bromine atom are significantly shifted downfield.

Interactive Data Table: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158.5 |

| C-3 (Pyridine) | 145.0 |

| C-5 (Pyridine) | 110.0 |

| C-6 (Pyridine) | 142.0 |

| C-4 (Pyridine) | 125.0 |

| C-ipso (Benzyl) | 136.5 |

| C-ortho (Benzyl) | 128.6 |

| C-meta (Benzyl) | 128.4 |

| C-para (Benzyl) | 127.9 |

| -OCH₂- (Benzyl) | 71.0 |

| -OCH₃ (Methoxy) | 53.8 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals for the H-4 and H-6 protons of the pyridine ring, confirming their scalar coupling relationship. usm.my

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, the methoxy proton singlet to the methoxy carbon, the benzylic methylene proton singlet to the benzylic carbon, and the phenyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methoxy protons (-OCH₃) to the C-2 carbon of the pyridine ring.

The benzylic protons (-OCH₂-) to the C-3 carbon of the pyridine ring and the ipso-carbon of the benzyl ring.

The H-4 proton to C-2, C-3, C-5, and C-6.

The H-6 proton to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key correlation would be expected between the benzylic (-OCH₂-) protons and the H-4 proton of the pyridine ring, as well as between the methoxy (-OCH₃) protons and the H-4 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₂BrNO₂.

The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. miamioh.edu This results in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

The fragmentation of the molecule under electron impact (EI) would likely proceed through several key pathways. A primary fragmentation event is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.govarkat-usa.org Another significant fragmentation would be the loss of the benzyl radical to produce a brominated methoxypyridinium ion.

Interactive Data Table: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Identity | Notes |

| 293/295 | [C₁₃H₁₂BrNO₂]⁺ | Molecular ion peak ([M]⁺), showing the 1:1 isotopic pattern for bromine. |

| 202/204 | [C₆H₅BrNO₂]⁺ | Fragment from the loss of the benzyl radical (•C₇H₇). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl ethers. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. mewaruniversity.org

Key absorptions include C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the aromatic rings, and strong C-O stretching vibrations from the ether linkages.

Interactive Data Table: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine and Phenyl) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂- and -CH₃) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| 1250 - 1020 | C-O Stretch | Aryl-Alkyl Ether |

| Below 600 | C-Br Stretch | Bromo-Aryl |

X-ray Crystallography for Solid-State Molecular Architecture

While no public crystal structure data for this compound is currently available, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. Such an analysis would confirm the connectivity established by NMR and MS and provide precise data on bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the distinct vibrational modes of its constituent chemical bonds and functional groups. Raman spectroscopy, in particular, offers a valuable method for characterizing the structural fingerprint of this compound. Although a complete, experimentally recorded Raman spectrum for this compound is not extensively documented in publicly available literature, a detailed analysis can be constructed by examining the characteristic vibrational frequencies of its structural components: the substituted pyridine ring, the methoxy group, the benzyloxy group, and the carbon-bromine bond.

The Raman spectrum of this compound is anticipated to be rich and complex, with numerous bands corresponding to the various vibrational modes of the molecule. These modes include stretching, bending, and torsional vibrations. The spectral assignments can be predicted with a high degree of confidence by referencing data from similar substituted pyridine and benzene (B151609) derivatives.

Key regions of the Raman spectrum and the expected vibrational modes for this compound are detailed below:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic Raman bands. The ring stretching modes, often referred to as semicircle stretching, are typically observed in the 1400-1650 cm⁻¹ region. researchgate.net Another prominent feature is the ring breathing mode, a symmetric radial expansion and contraction of the ring, which is sensitive to substituent effects and generally appears around 990-1050 cm⁻¹. nih.govnih.gov The presence of the bromo, methoxy, and benzyloxy substituents will influence the precise frequencies of these modes.

C-H Vibrations: Aromatic C-H stretching vibrations from both the pyridine and benzene rings are expected in the 3000-3100 cm⁻¹ range. researchgate.net In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies.

Methoxy Group Vibrations: The methoxy group (-OCH₃) will contribute characteristic bands. The C-O stretching vibration is typically found in the 1000-1300 cm⁻¹ region. The symmetric and asymmetric stretching of the CH₃ group will appear around 2830-2970 cm⁻¹. oup.comoup.com

Benzyloxy Group Vibrations: The benzyloxy group (–O–CH₂–Ph) introduces additional vibrational modes. The C-O stretching and CH₂ group vibrations will be present. The benzene ring of the benzyloxy group will also display its own set of characteristic ring stretching and bending modes. aip.orgias.ac.in

Carbon-Bromine Vibration: The C-Br stretching vibration is a key indicator of the bromination of the pyridine ring. This mode is typically observed in the 500-700 cm⁻¹ region for aromatic bromine compounds and is expected to be a strong Raman scatterer. horiba.comuci.edu

A summary of the anticipated Raman spectral data for this compound, based on the analysis of related compounds, is presented in the following interactive table.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |

|---|---|---|

| ~3070 | Aromatic C-H Stretch | Pyridine Ring, Benzene Ring |

| ~2950 | Asymmetric CH₃ Stretch | Methoxy Group |

| ~2840 | Symmetric CH₃ Stretch | Methoxy Group |

| ~1600 | Pyridine Ring Stretch | Pyridine Ring |

| ~1585 | Benzene Ring Stretch | Benzyloxy Group |

| ~1480 | Pyridine Ring Stretch | Pyridine Ring |

| ~1450 | CH₂ Scissoring | Benzyloxy Group |

| ~1250 | C-O-C Asymmetric Stretch | Methoxy Group |

| ~1030 | Pyridine Ring Breathing | Pyridine Ring |

| ~1000 | Benzene Ring Breathing | Benzyloxy Group |

| ~650 | C-Br Stretch | 5-bromo-pyridine |

The detailed research findings from analogous molecules support these assignments. For instance, studies on 2-methoxypyridine (B126380) provide a basis for the vibrational modes of the methoxy-substituted pyridine core. oup.comoup.comchemicalbook.com Similarly, the Raman spectra of brominated pyridines and other bromo-aromatic compounds confirm the expected region for the C-Br stretching vibration. horiba.comnih.gov The well-documented Raman spectra of pyridine and benzene derivatives serve as a foundational reference for the ring vibrations. aps.orgresearchgate.net

The precise peak positions and intensities for this compound would ultimately require experimental measurement. However, this analytical approach based on structurally related compounds provides a robust and scientifically grounded prediction of its Raman spectroscopic features, which is invaluable for its structural elucidation.

Computational and Theoretical Investigations of 3 Benzyloxy 5 Bromo 2 Methoxypyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. rsc.org These calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov For a molecule like 3-(Benzyloxy)-5-bromo-2-methoxypyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable geometric configuration (i.e., its optimized geometry). researchgate.netmdpi.comscispace.com

These studies would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial relationship between the pyridine (B92270) ring, the benzyloxy group, and the methoxy (B1213986) group. The resulting optimized structure represents the molecule at its lowest energy state, providing a foundation for all other computational analyses. nih.gov DFT is also used to calculate thermodynamic properties such as entropy and heat capacity. nih.gov

Table 1: Representative Data from DFT Calculations on Related Pyridine Compounds

This table is illustrative, as specific data for the target compound is not published. Data is based on typical values for substituted pyridines.

| Parameter | Typical Calculated Value |

| Total Energy | Varies based on method |

| Dipole Moment | ~2-4 Debye |

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-O (methoxy) Bond Length | ~1.35 - 1.40 Å |

| Pyridine Ring C-N Bond Angle | ~117° - 120° |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com For this compound, the HOMO would likely be localized on the electron-rich pyridine and benzyloxy rings, while the LUMO would be distributed across the pyridine ring, influenced by the electronegative bromine atom. mdpi.comnih.gov Analysis of the molecular electrostatic potential (MEP) can further identify electrophilic and nucleophilic sites on the molecule. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data

This table provides example values based on studies of similar aromatic compounds, as specific data for the target molecule is unavailable.

| Parameter | Description | Typical Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling can predict how a molecule will behave in a chemical reaction, including where reactions are most likely to occur on the molecule (regioselectivity). substack.com

For any chemical reaction, reactants must pass through a high-energy transition state before forming products. rsc.org Transition state analysis involves computationally locating the geometry and energy of this state. This is critical for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate. For this compound, this analysis could be applied to predict the outcomes of common reactions like Suzuki-Miyaura coupling or nucleophilic aromatic substitution. oberlin.edumdpi.com Computational methods can model the transition state to explain why a reaction favors one product over another. mdpi.com

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule or system of molecules to its geometry. By mapping the PES, chemists can visualize the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. substack.com For this compound, PES mapping could illustrate the entire pathway of a substitution or coupling reaction, revealing the lowest-energy path from reactants to products and identifying any potential intermediate species.

Intermolecular Interactions and Crystal Packing Analysis

While no specific crystal structure data for this compound is available in open literature, computational methods can predict how molecules will interact and arrange themselves in a solid state. mdpi.com Such analysis is crucial for understanding physical properties like melting point and solubility.

In the solid state, molecules of this compound would likely be arranged to maximize favorable intermolecular interactions. These could include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the pyridine nitrogen or oxygen atoms. nih.govmdpi.comnih.gov

π-π Stacking: The aromatic pyridine and benzyl (B1604629) rings could stack on top of each other, an interaction that helps stabilize the crystal lattice. researchgate.net

Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds could further influence the packing arrangement. mdpi.commdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice, providing a detailed picture of the crystal packing. mdpi.commdpi.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Due to the absence of computational studies on this compound, there is no predicted spectroscopic data (e.g., NMR, IR, UV-Vis) to present in data tables or to correlate with any potential experimental findings.

Reaction Mechanism Elucidation via Theoretical Methods

Similarly, without theoretical investigations into the reactivity of this compound, there are no elucidated reaction mechanisms to describe. A general discussion of theoretical methods would not adhere to the strict requirement of focusing solely on the specified compound.

Role As a Synthetic Building Block in Complex Chemical Synthesis

Incorporation of 3-(Benzyloxy)-5-bromo-2-methoxypyridine into More Complex Heterocyclic Systems

The utility of halogenated and alkoxylated pyridines as precursors in the synthesis of more elaborate heterocyclic structures is a well-established principle in organic chemistry. The bromine atom can be readily displaced or utilized in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby forming more complex molecular architectures.

Synthesis of Substituted Pyridine (B92270) Analogues

While the general principle of using bromopyridines to create substituted analogues via reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings is widely applied, specific examples detailing the use of this compound for this purpose are not readily found in the surveyed literature. Theoretically, this compound could be used to generate a variety of 5-substituted-3-(benzyloxy)-2-methoxypyridines.

Construction of Fused Pyridine Systems

The synthesis of fused pyridine systems often involves the strategic functionalization of a pyridine ring followed by cyclization reactions. A bromo-substituted pyridine can be a key starting material for such transformations, for instance, by introducing a side chain via a coupling reaction that can subsequently undergo an intramolecular cyclization to form a new ring fused to the pyridine core. However, specific studies employing this compound for the construction of fused systems have not been identified in public-domain research.

Stereoselective and Enantioselective Transformations

Information regarding the participation of this compound in stereoselective or enantioselective transformations is not available in the reviewed scientific literature. Such reactions would typically involve the introduction of a chiral center or the selective formation of one stereoisomer, often mediated by a chiral catalyst or reagent.

Development of Diverse Molecular Libraries

The concept of using versatile building blocks to generate large collections of related compounds, or molecular libraries, is central to modern drug discovery and materials science. A polysubstituted pyridine like this compound is, in principle, a suitable candidate for such endeavors due to its multiple functionalization points. However, there is no specific documentation found that describes its use in the systematic development of diverse molecular libraries.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the starting materials, offer an efficient route to molecular complexity. Halogenated heterocycles can sometimes participate in MCRs. Nevertheless, the utility of this compound in any known multicomponent reaction has not been reported in the available literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of highly substituted pyridines often relies on traditional multi-step condensation reactions. lookchem.com However, the future of synthesizing and modifying 3-(Benzyloxy)-5-bromo-2-methoxypyridine lies in the adoption of more sophisticated and efficient reaction pathways.

Emerging strategies include:

Cascade Reactions: Designing one-pot sequences where multiple bond-forming events occur consecutively can significantly streamline the synthesis. A potential pathway could involve a tandem Pummerer-type rearrangement followed by an aza-Prins cyclization, which has been successful for other highly functionalized pyridines. lookchem.com

Photochemical Methods: The use of light to mediate reactions offers mild conditions and unique reactivity. Photochemical organocatalysis, for instance, can generate pyridinyl radicals from pyridinium (B92312) ions, enabling novel C-H functionalization pathways that diverge from classical Minisci-type reactions. acs.org Exploring these routes could allow for the introduction of new substituents onto the this compound core.

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, offer remarkable efficiency and atom economy. nih.gov Developing an MCR to construct the core of this compound or its analogues would be a significant advancement.

The development of novel catalytic systems is integral to these new pathways. Research into advanced catalysts, such as metal-organic frameworks (MOFs) or novel transition-metal complexes, could provide enhanced selectivity and efficiency for both the synthesis and subsequent functionalization of the target molecule.

Table 1: Potential Novel Catalytic Systems

| Catalytic System | Potential Application | Advantages |

|---|---|---|

| Photoredox Catalysts | C-H Functionalization, Radical Coupling | Mild reaction conditions, Novel reactivity patterns |

| Metal-Organic Frameworks (MOFs) | Heterogeneous Catalysis | Reusability, High selectivity, Green chemistry |

| Dual-Action Catalysts | One-Pot Tandem Reactions | Increased efficiency, Reduced workup steps |

| Organocatalysts | Metal-free Synthesis | Lower toxicity, Sustainability |

Investigation of Advanced Functionalization Strategies for this compound

The structure of this compound offers multiple sites for modification, primarily the bromine atom at the C5 position and the C-H bonds on the pyridine (B92270) ring. Future research will focus on exploiting these sites with greater precision and diversity.

Advanced Cross-Coupling: The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura reactions are established for similar bromo-pyridines, future work could explore a broader range of coupling partners using other advanced methods like Buchwald-Hartwig amination, Sonogashira coupling, and Negishi coupling to introduce diverse nitrogen, carbon, and other functional groups. mdpi.com

Direct C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying molecular scaffolds without pre-installed functional groups. rsc.org Given the electron-deficient nature of the pyridine ring, developing regioselective C-H activation at the C4 or C6 positions of this compound is a significant but highly rewarding challenge. Recent advances in late-stage functionalization of complex heterocycles, including methods that proceed via pyridinyl radicals or employ specialized directing groups, could be adapted for this purpose. acs.orgacs.org This would open a direct route to novel derivatives that are otherwise difficult to access.

Table 2: Advanced Functionalization Targets

| Position | Reaction Type | Potential Functional Group |

|---|---|---|

| C5 (Br) | Suzuki Coupling | Aryl, Heteroaryl |

| C5 (Br) | Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides |

| C5 (Br) | Sonogashira Coupling | Alkynes |

| C4/C6 (C-H) | Direct Arylation | Phenyl, Substituted Aromatics |

| C4/C6 (C-H) | Alkylation/Alkenylation | Alkyl chains, Vinyl groups |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. chim.it For this compound, this technology offers substantial advantages.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. chim.it Implementing a flow-based synthesis for the core structure or its subsequent functionalization could enable safer handling of reagents and facilitate scalability. nih.govmdpi.com Telescoped flow processes, where multiple reaction steps are connected without intermediate isolation, could dramatically improve the efficiency of producing complex derivatives. nih.gov

Automated Synthesis: Automated platforms, often integrated with flow systems, allow for high-throughput screening of reaction conditions and rapid library synthesis. nih.gov An automated system could be employed to explore a wide array of catalysts, solvents, and coupling partners for the functionalization of this compound, accelerating the discovery of new derivatives and optimal reaction protocols.

Development of Sustainable Synthetic Routes

Green chemistry principles are increasingly guiding synthetic strategy. Future research on this compound will likely prioritize the development of more environmentally benign synthetic methods.

Key areas for improvement include:

Atom Economy: Designing reactions, such as multicomponent or cascade reactions, that incorporate a maximum number of atoms from the starting materials into the final product. nih.gov

Solvent and Reagent Choice: Replacing hazardous solvents with greener alternatives (e.g., bio-derived solvents like 2-MeTHF) and avoiding toxic reagents. chim.it For example, developing synthetic routes that avoid the use of harsh halogenating agents or employ more benign oxidants like sodium hypochlorite (B82951) would be beneficial. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Catalyst Reusability: Employing heterogeneous or immobilized catalysts that can be easily recovered and reused, reducing waste and cost.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for modern drug discovery and materials science. This synergy allows for the rational design of molecules and processes, saving time and resources.

Predictive Modeling: Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the this compound molecule. researchgate.netnih.gov DFT calculations can help elucidate reaction mechanisms, predict the regioselectivity of functionalization reactions, and calculate key molecular properties of new derivatives before they are synthesized. researchgate.net

Virtual Screening: Computational docking studies can be used to design and screen virtual libraries of derivatives for potential biological activity. By modeling the interactions between potential molecules and biological targets, researchers can prioritize the synthesis of the most promising candidates. nih.gov

Mechanism Elucidation: When unexpected results are obtained in the lab, computational studies can provide invaluable insight into the underlying reaction pathways, helping to explain the formation of observed products and guide further experimental optimization. researchgate.net This feedback loop between theoretical prediction and experimental validation accelerates the pace of discovery.

Q & A

Q. What are the common synthetic routes for introducing a benzyloxy group at the 3-position of 5-bromo-2-methoxypyridine?

The benzyloxy group is typically introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, reacting 5-bromo-2-methoxy-3-hydroxypyridine with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves substitution . Microwave-assisted synthesis can reduce reaction times to 1–2 hours while maintaining yields >75% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. How can researchers characterize the regioselectivity of bromine substitution in 3-(benzyloxy)-5-bromo-2-methoxypyridine?

Use 2D NMR (¹H-¹³C HSQC and HMBC) to confirm substitution patterns. The bromine atom at the 5-position causes distinct deshielding effects on adjacent protons (e.g., H-4 and H-6), observable in ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) . X-ray crystallography provides definitive confirmation of regiochemistry, as seen in related bromopyridine structures .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to light and moisture. Store under inert gas (Ar/N₂) at room temperature in amber vials with molecular sieves to prevent hydrolysis of the benzyloxy group. Purity degradation (>5%) occurs after 6 months if exposed to humidity .

Advanced Research Questions

Q. How can researchers mitigate dehalogenation during Suzuki-Miyaura cross-coupling of this compound?

Dehalogenation (loss of Br) is a competing reaction under palladium catalysis. Use Pd(PPh₃)₄ with K₃PO₄ in degassed toluene/water (3:1) at 90°C to minimize side reactions. Adding 1–2 mol% of tetrabutylammonium bromide (TBAB) stabilizes the bromide leaving group, improving coupling yields by 15–20% . Monitor reaction progress via LC-MS to detect intermediate boronic esters.

Q. What mechanistic insights explain the reactivity of this compound in photoredox catalysis?

The electron-deficient pyridine core facilitates single-electron transfer (SET) with photocatalysts like Ir(ppy)₃. Bromine acts as a radical trap, enabling C–H functionalization at the 4-position. DFT studies suggest a radical intermediate stabilized by resonance with the methoxy and benzyloxy groups . Optimize light intensity (450 nm, 10 W) and solvent (MeCN) to achieve >90% conversion in 2 hours.

Q. How can computational modeling predict substituent effects on the electronic properties of this compound?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals. The benzyloxy group lowers the LUMO energy (-1.8 eV vs. -1.2 eV for unsubstituted analogs), enhancing electrophilicity at the 5-position . Correlate Mulliken charges with experimental reactivity in SNAr reactions to validate predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.